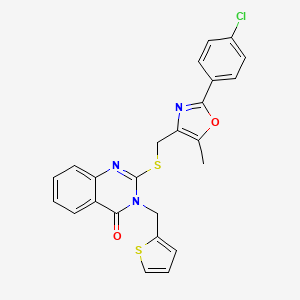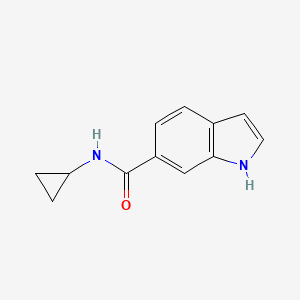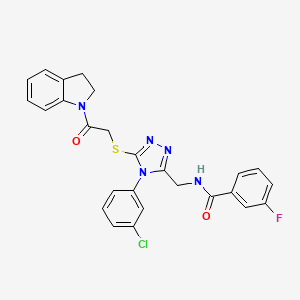![molecular formula C14H14ClNO4S2 B2479586 Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate CAS No. 478249-86-4](/img/structure/B2479586.png)
Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a thienylsulfonyl group, and a propanoate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Propanoate Backbone: Starting with a suitable propanoic acid derivative, such as methyl 3-bromopropanoate.
Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic substitution reaction where the bromine atom is replaced by a 2-chlorophenyl group.
Attachment of the Thienylsulfonyl Group: The final step involves the sulfonylation of the intermediate compound with a thienylsulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The thienylsulfonyl group can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like nitronium ions (NO2+) for nitration reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biochemical Probes: Used in biochemical assays to study enzyme interactions and inhibition.
Industry:
Material Science:
Agrochemicals: Explored for use in the synthesis of novel agrochemical compounds.
作用机制
The mechanism of action of Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thienylsulfonyl group can form strong interactions with protein active sites, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Methyl 3-(2-chlorophenyl)-3-aminopropanoate: Lacks the thienylsulfonyl group, making it less versatile in certain reactions.
Methyl 3-(2-bromophenyl)-3-[(2-thienylsulfonyl)amino]propanoate: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and biological activity.
Uniqueness: Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a chlorophenyl and a thienylsulfonyl group allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.
属性
IUPAC Name |
methyl 3-(2-chlorophenyl)-3-(thiophen-2-ylsulfonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S2/c1-20-13(17)9-12(10-5-2-3-6-11(10)15)16-22(18,19)14-7-4-8-21-14/h2-8,12,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAUDKOVCUNTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2479506.png)

![Ethyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2479509.png)
![(2Z)-7-hydroxy-2-{[3-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2479510.png)
![4-[7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2479511.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479513.png)
![N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide](/img/structure/B2479514.png)
![(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid](/img/structure/B2479516.png)
![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2479517.png)

![ethyl 5-(3,4-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479520.png)

![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2479524.png)
